Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Physicochemical profiling Drug-likeness prediction Ligand efficiency

This benzyl carbamate offers a unique sulfonyl-furan-ethyl-benzyl pharmacophore distinct from fused-heterocyclic sGC stimulators. Its 4-fluorophenylsulfonyl group and furan linker create a different hydrogen-bonding and electrostatic profile for exploring alternative binding modes. Pair with the phenyl analog (CAS 896309-72-1) for matched-pair O-substituent SAR studies targeting logP and metabolic stability.

Molecular Formula C20H18FNO5S
Molecular Weight 403.42
CAS No. 896311-65-2
Cat. No. B2554743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
CAS896311-65-2
Molecular FormulaC20H18FNO5S
Molecular Weight403.42
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
InChIKeyDQWXGJHUDDOLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate (CAS 896311-65-2): Baseline Procurement Profile & Structural Identity


Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate (CAS 896311-65-2) is a synthetic carbamate derivative with the molecular formula C20H18FNO5S and a molecular weight of 403.42 g/mol [1]. The compound contains a benzyl carbamate core N-linked to a 2-(furan-2-yl)ethyl chain bearing a 4-fluorophenylsulfonyl substituent. This structure places it within a broader class of sulfonyl-containing carbamates that have been investigated in both pharmaceutical (e.g., soluble guanylate cyclase (sGC) modulation) and agrochemical (herbicide/insecticide) patent landscapes [2]. A closely related phenyl carbamate analog (CAS 896309-72-1) differs principally in the O‑substituent, replacing the benzyl group with a phenyl group [3].

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate: Why In‑Class Carbamate Analogs Cannot Be Assumed Interchangeable


Carbamates bearing a benzyl O‑substituent and a sulfonyl‑furan‑ethyl N‑substituent represent a structurally constrained chemical space where minor modifications to either the O‑alkyl group or the sulfonyl aryl substitution pattern can profoundly alter physicochemical properties (logP, tPSA, rotatable bond count), target binding kinetics, and metabolic stability [1]. In the sGC stimulator patent landscape, the specific combination of a 4‑fluorophenylsulfonyl group with a furan‑2‑yl‑ethyl linker and a benzyl carbamate terminus creates a unique pharmacophoric fingerprint not replicated by generic carbamate scaffolds [2]. The phenyl analog (CAS 896309‑72‑1) demonstrates that even a single atom replacement at the O‑substituent (benzyl → phenyl) reduces molecular weight by 14 Da and eliminates two rotatable bonds, which may alter both target engagement and off‑target selectivity profiles [3]. Consequently, substitution with a non‑identical carbamate congener without direct comparative biological data carries a material risk of divergent potency, selectivity, and ADME outcomes.

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Property Differentiation: Target Compound vs. Phenyl Carbamate Analog (CAS 896309‑72‑1)

The target benzyl carbamate (C20H18FNO5S, MW 403.42) differs from the phenyl analog (C19H16FNO5S, MW 389.4) in key physicochemical parameters relevant to permeability, solubility, and target binding [1]. The benzyl group introduces an additional methylene spacer, increasing molecular weight by 14 Da, logP by approximately +0.4 units (estimated 3.33 vs. ~2.9 for the phenyl analog based on ZINC15 computed values), and adds one rotatable bond, potentially enhancing conformational flexibility at the binding site [2]. These differences, while modest in magnitude, may translate into measurable shifts in membrane permeability and metabolic stability in a congener‑specific manner.

Physicochemical profiling Drug-likeness prediction Ligand efficiency

Structural Comparison with Benzyl‑Substituted sGC Stimulator Patent Scaffolds

The benzyl‑substituted carbamate patent family (US 9,090,609) broadly claims benzyl carbamates as sGC stimulators, but the exemplified compounds predominantly feature pyrimidine‑fused heterocyclic cores rather than the furan‑sulfonyl‑ethyl motif present in the target compound [1]. The target compound’s core scaffold—a 2‑(furan‑2‑yl)ethyl chain bearing a 4‑fluorophenylsulfonyl group and a benzyl carbamate terminus—represents a distinct topological arrangement relative to the 2‑(pyrimidin‑5‑yl)‑1‑benzyl‑1H‑indazole‑3‑carboxamide or analogous fused heterocyclic series exemplified in the patent [1]. This scaffold divergence suggests that the target compound may occupy a different chemical space within the sGC stimulator pharmacophore, with implications for isoform selectivity and heme‑domain interaction that cannot be extrapolated from patent‑exemplified compounds.

Soluble guanylate cyclase Cardiovascular drug discovery Patent landscape analysis

Absence of Public Quantitative Biological Data for the Target Compound

A systematic search of public databases (ChEMBL, BindingDB, PubChem BioAssay) and patent literature failed to identify any quantitative in vitro potency data (IC₅₀, EC₅₀, Kd, Ki), in vivo efficacy measures, or selectivity profiles for Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate [1][2]. The ZINC15 entry confirms 'no known activity' in ChEMBL 20, and BindingDB contains no entry matching this specific CAS number [1]. The BindingDB record BDBM233971 (EC₅₀ = 3 nM in an sGC cellular activator assay) corresponds to a different chemotype (US9353090, Example 99) with no structural relationship to the target sulfonyl‑furan‑carbamate scaffold [2]. This evidence gap means that no differential potency claim can be made against any comparator.

Biological activity Data availability Procurement risk assessment

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate: Research Application Scenarios Based on Available Evidence


sGC‑Focused Chemical Biology Probe Development Requiring a Novel Scaffold

For laboratories seeking to diversify their sGC stimulator chemical space beyond the extensively patented fused‑heterocyclic series, the target compound offers a distinct sulfonyl‑furan‑ethyl‑benzyl carbamate pharmacophore [1]. The furan‑2‑yl‑ethyl linker and 4‑fluorophenylsulfonyl group present a different hydrogen‑bonding and electrostatic profile compared to pyrimidine‑indazole cores, potentially enabling exploration of alternative binding modes at the sGC heme‑binding domain. Researchers must plan de novo biochemical profiling (sGC enzyme assay ± NO, cellular cGMP accumulation) as no literature precedent exists for this chemotype.

Structure–Activity Relationship (SAR) Studies Comparing O‑Benzyl vs. O‑Phenyl Carbamate Congeners

The availability of both the benzyl carbamate (CAS 896311‑65‑2) and the phenyl carbamate analog (CAS 896309‑72‑1) enables matched‑pair SAR exploration of the O‑substituent effect on target binding, aqueous solubility, and microsomal stability [2][3]. Measured logP differences (Δ ≈ +0.4) and rotatable bond changes (Δ ≈ +2) predict differential membrane partitioning and entropic binding penalties [3]. Systematic head‑to‑head comparison in the same assay platform would generate actionable procurement‑relevant differentiation data.

Computational Docking and Pharmacophore Modeling of NO‑Independent sGC Stimulators

The target compound’s well‑defined 3D structure (available via ZINC15 [3]) and moderate molecular complexity (MW 403, tPSA 85 Ų) make it suitable for molecular docking studies against sGC structural models (e.g., PDB 7D9R) to predict whether the sulfonyl‑furan motif can recapitulate key interactions observed with riociguat or other clinical‑stage sGC stimulators [4]. These in silico experiments require no pre‑existing biological data and can guide subsequent in vitro validation prioritization.

Agrochemical Lead Identification: Carbamate Herbicide/Insecticide Screening Panels

Given the broader patent precedent for N‑aryl‑O‑alkyl carbamates as herbicidal and insecticidal agents (e.g., Bayer DE19842056 [5]), the target compound may be evaluated in plant or insect enzyme inhibition screens (e.g., acetylcholinesterase, folic acid biosynthesis enzymes). The 4‑fluorophenylsulfonyl moiety and furan ring are structural features observed in bioactive agrochemical leads [5]. Screening against weed species panels or insect acetylcholinesterase isoforms would establish whether the benzyl carbamate terminus confers any selectivity advantage over phenyl or methyl carbamate congeners.

Quote Request

Request a Quote for Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.